

An In-depth Technical Guide to the Chemical Properties of Tribromoacetamide

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Compound of Interest

Compound Name: *tribromoacetamide*

Cat. No.: *B152587*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromoacetamide (TBAA), a halogenated derivative of acetamide, is a compound of interest in various chemical and pharmaceutical research areas. Its utility as an intermediate in the synthesis of other molecules, including disinfection byproducts like tribromoacetonitrile, necessitates a thorough understanding of its chemical properties.^[1] This technical guide provides a comprehensive overview of the core chemical properties of 2,2,2-**tribromoacetamide**, including its physicochemical characteristics, proposed synthesis and purification protocols, spectral data for characterization, reactivity, and stability. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may work with or encounter this compound.

Physicochemical Properties

2,2,2-**Tribromoacetamide** is a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,2,2-**Tribromoacetamide**

Property	Value	Reference
IUPAC Name	2,2,2-tribromoacetamide	[2]
CAS Number	594-47-8	[2]
Molecular Formula	C ₂ H ₂ Br ₃ NO	[2]
Molecular Weight	295.76 g/mol	[2]
Melting Point	121.5 °C	[1]
Appearance	Solid (predicted)	
XLogP3	1.5	[2]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	0	[1]
Exact Mass	294.76660 Da	[1]
Monoisotopic Mass	292.76865 Da	[2]
Topological Polar Surface Area	43.1 Å ²	[2]
Heavy Atom Count	7	[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **2,2,2-tribromoacetamide** is not readily available in the reviewed literature, a probable synthetic route can be inferred from the synthesis of structurally related compounds. The synthesis of N-aryl-substituted **tribromoacetamides** has been reported via the reaction of tribromoacetic acid with the corresponding aniline in the presence of a coupling agent like phosphoryl chloride.[\[3\]](#) A plausible pathway for the synthesis of the parent **2,2,2-tribromoacetamide** would involve the amidation of a tribromoacetyl precursor.

Proposed Experimental Protocol for Synthesis

This proposed protocol is based on the general principles of amide synthesis from acyl chlorides.

Materials:

- Tribromoacetyl chloride
- Anhydrous ammonia (gas or a solution in a non-reactive solvent like dioxane)
- Anhydrous, non-protic solvent (e.g., diethyl ether, dichloromethane)
- Dry ice/acetone bath
- Standard glassware for inert atmosphere reactions

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve tribromoacetyl chloride in the anhydrous solvent.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly bubble anhydrous ammonia gas through the stirred solution. Alternatively, add a pre-cooled solution of ammonia in an anhydrous solvent dropwise.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, allow the reaction mixture to warm to room temperature.
- Filter the mixture to remove the ammonium chloride byproduct.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.

Logical Flow of Synthesis:

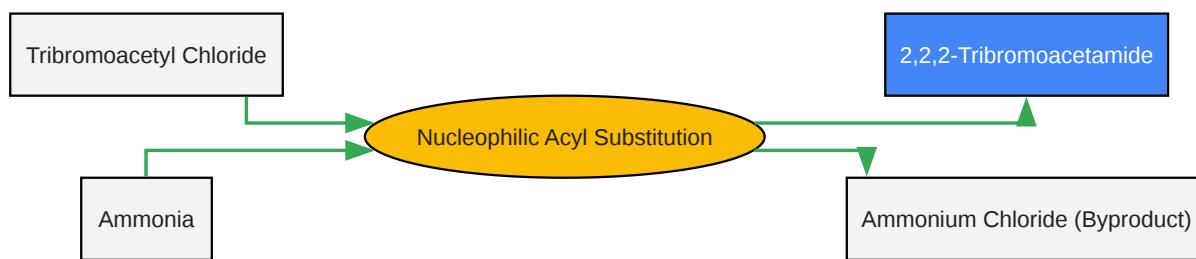
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Figure 1: Proposed synthesis of **tribromoacetamide**.

Proposed Experimental Protocol for Purification

Recrystallization is a standard and effective method for purifying solid organic compounds.

Materials:

- Crude **tribromoacetamide**
- A suitable solvent system (e.g., ethanol/water, toluene, or chloroform)
- Erlenmeyer flask
- Heating source (hot plate or water bath)
- Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

- Dissolve the crude **tribromoacetamide** in a minimum amount of a suitable hot solvent.
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
- Further cool the solution in an ice bath to maximize crystal yield.
- Collect the purified crystals by vacuum filtration.

- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum to remove any residual solvent.

Spectral Data for Characterization

Specific experimental spectral data for **2,2,2-tribromoacetamide** is not widely available in the public domain. However, based on its chemical structure, the following spectral characteristics can be predicted.

Table 2: Predicted Spectral Data for **2,2,2-Tribromoacetamide**

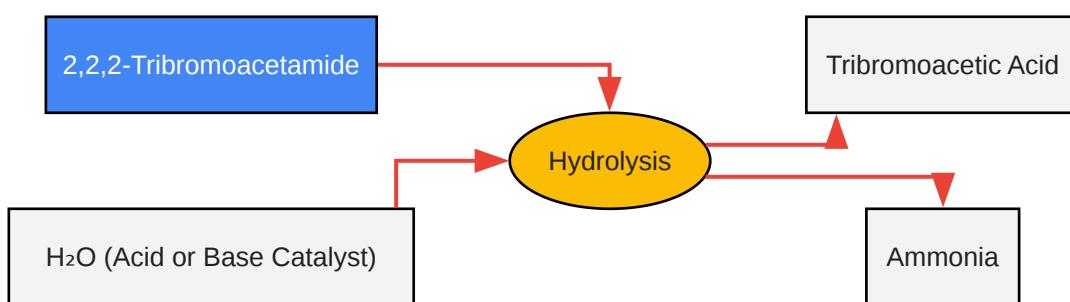
Technique	Predicted Peaks/Signals
¹ H NMR	A broad singlet in the region of 6.0-8.0 ppm, corresponding to the two protons of the amide group (-NH ₂). The chemical shift will be dependent on the solvent and concentration.
¹³ C NMR	Two signals are expected: one for the carbonyl carbon (C=O) in the range of 160-170 ppm, and another for the tribromomethyl carbon (-CBr ₃) at a significantly higher field (lower ppm value).
FTIR (cm ⁻¹)	- N-H stretching (amide): Two bands in the region of 3100-3500 cm ⁻¹ .- C=O stretching (amide I band): A strong absorption around 1650-1690 cm ⁻¹ .- N-H bending (amide II band): Around 1600-1640 cm ⁻¹ .- C-N stretching: Around 1400 cm ⁻¹ .- C-Br stretching: In the fingerprint region, typically below 800 cm ⁻¹ .
Mass Spec. (EI)	- Molecular ion peak (M ⁺) would be expected, showing a characteristic isotopic pattern for three bromine atoms.- Common fragmentation patterns for amides include the loss of the amino group (-NH ₂) and cleavage of the C-C bond.

Reactivity and Stability

Hydrolysis

Amides can undergo hydrolysis under both acidic and basic conditions to yield a carboxylic acid and ammonia or an amine. The hydrolysis of **tribromoacetamide** would be expected to produce tribromoacetic acid and ammonia. The electron-withdrawing nature of the three bromine atoms would likely make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Hydrolysis Reaction Pathway:



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References

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